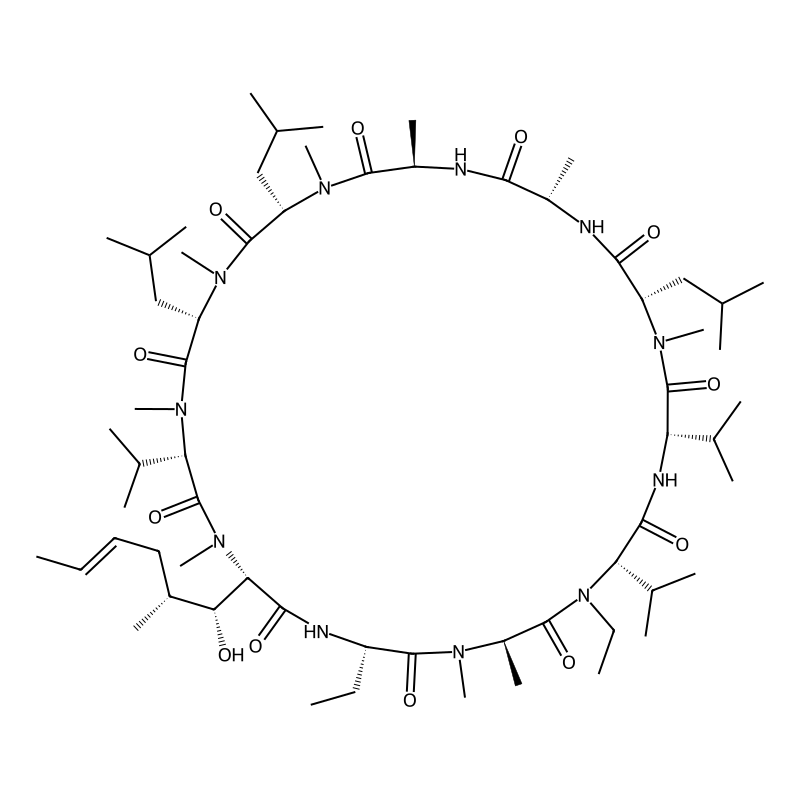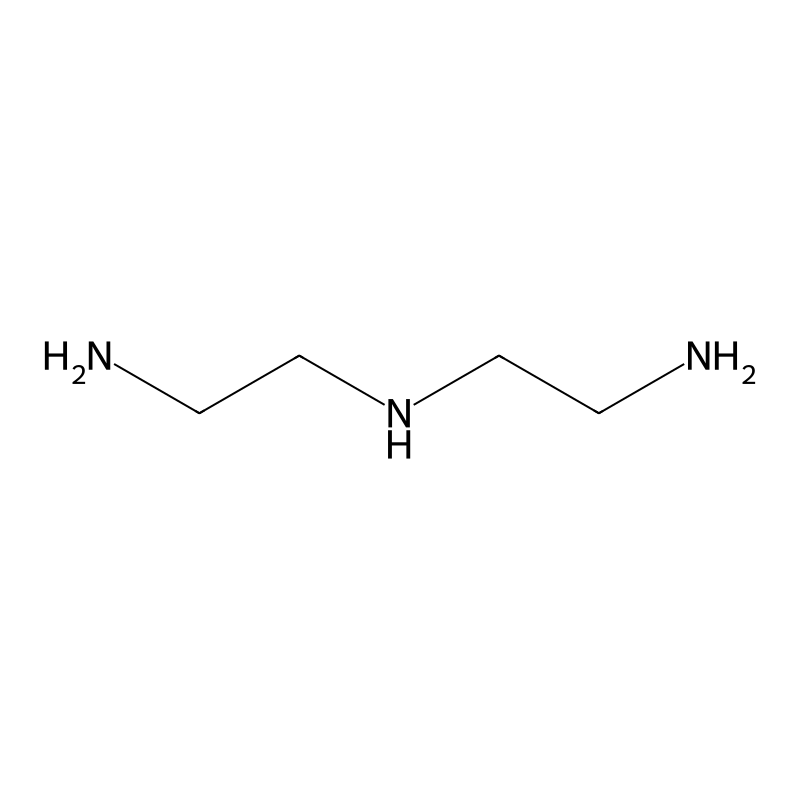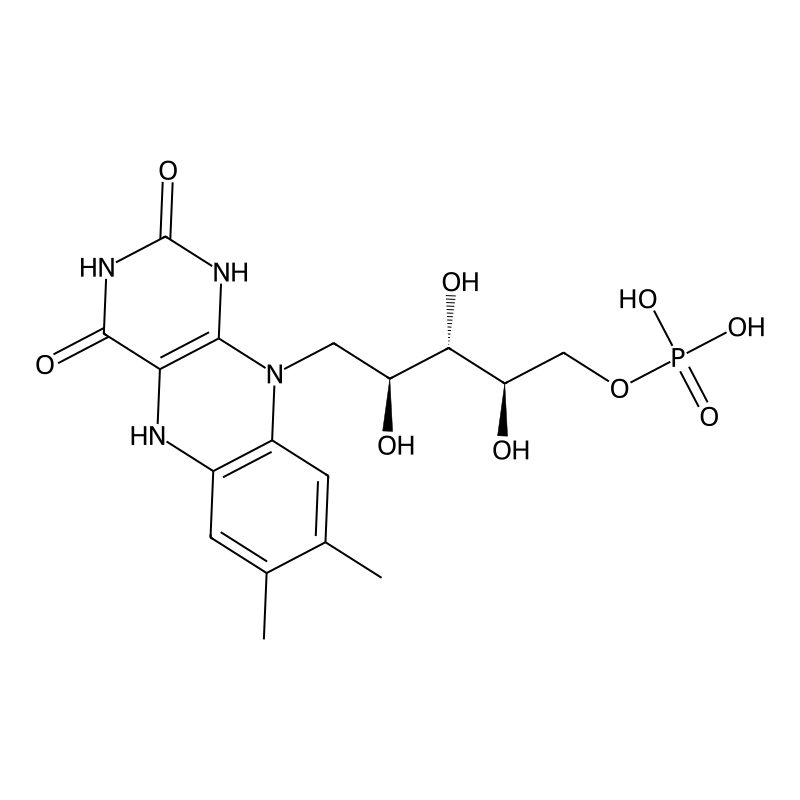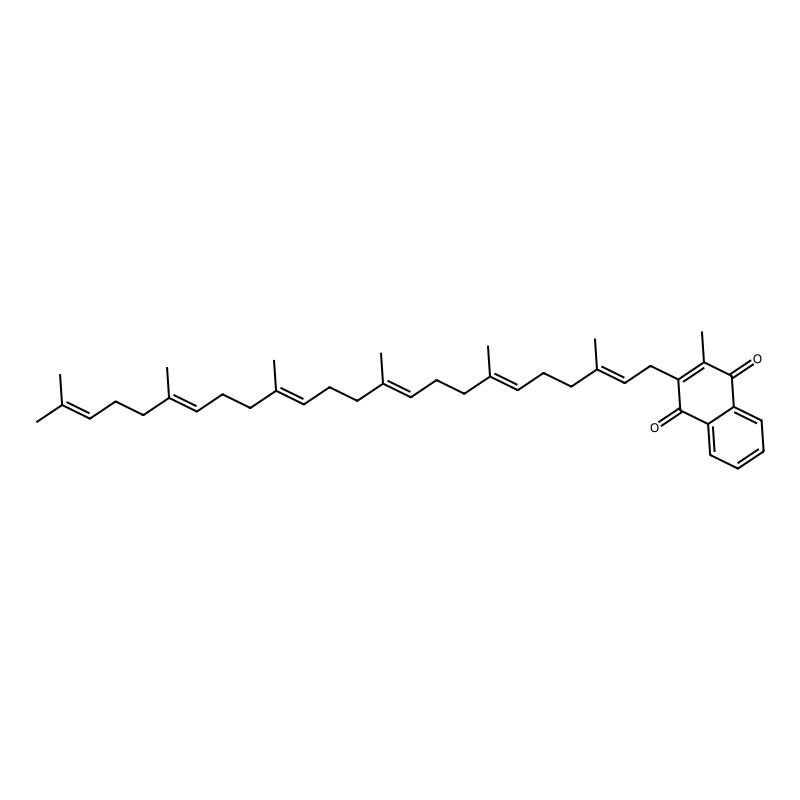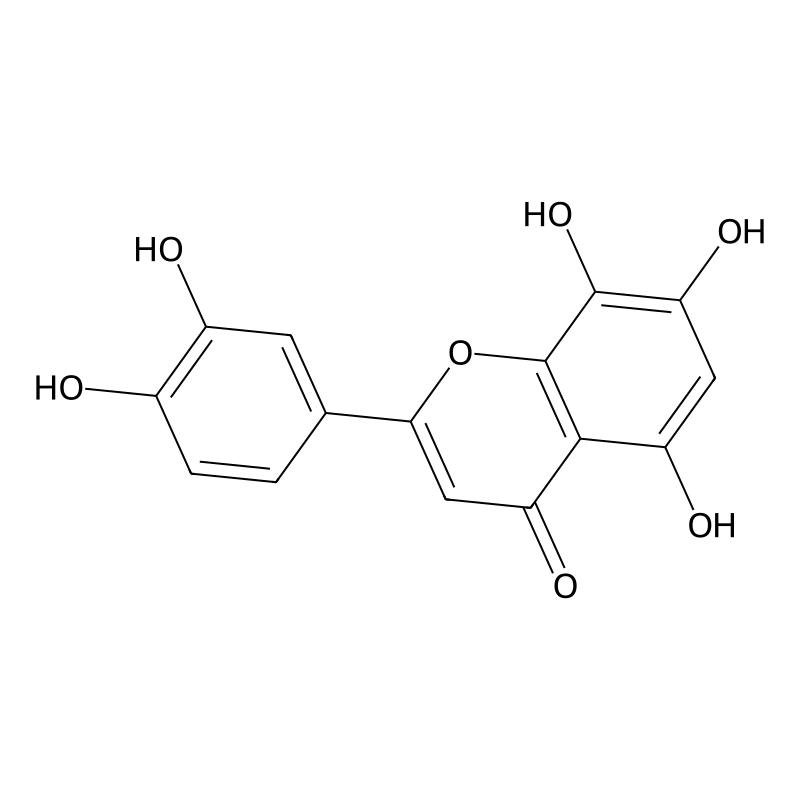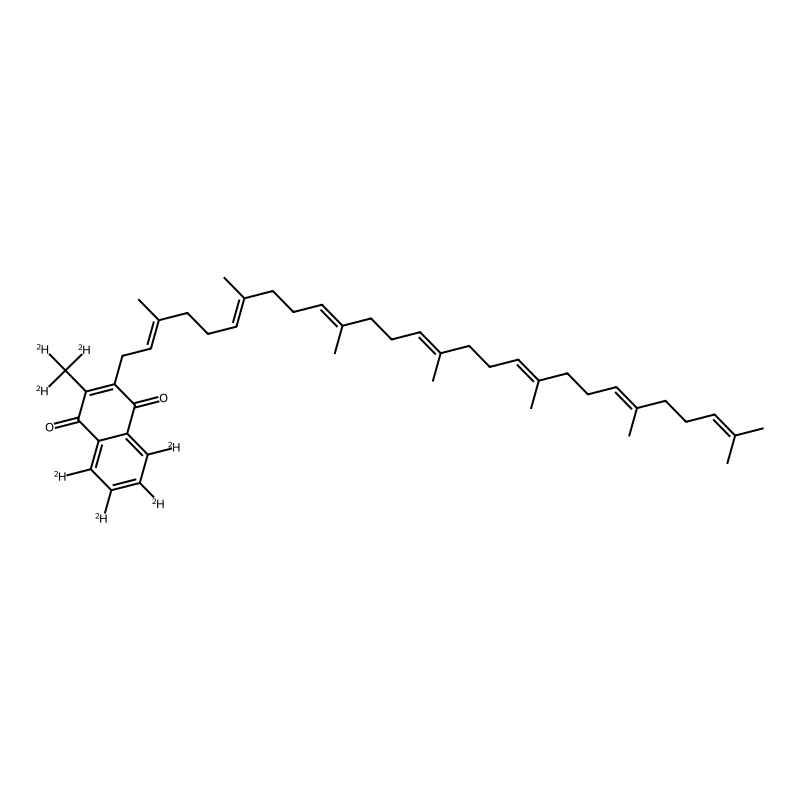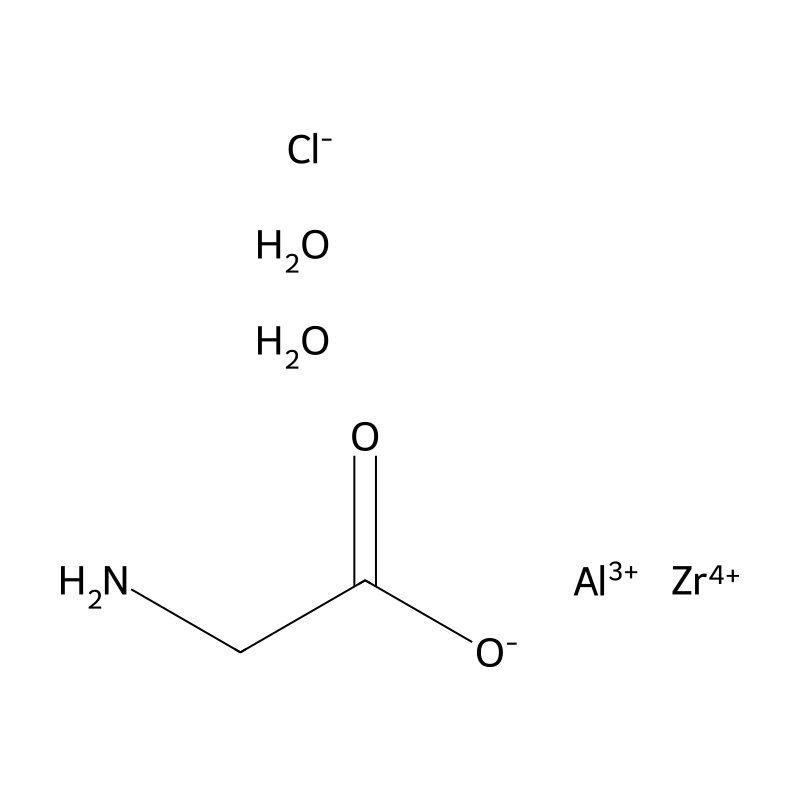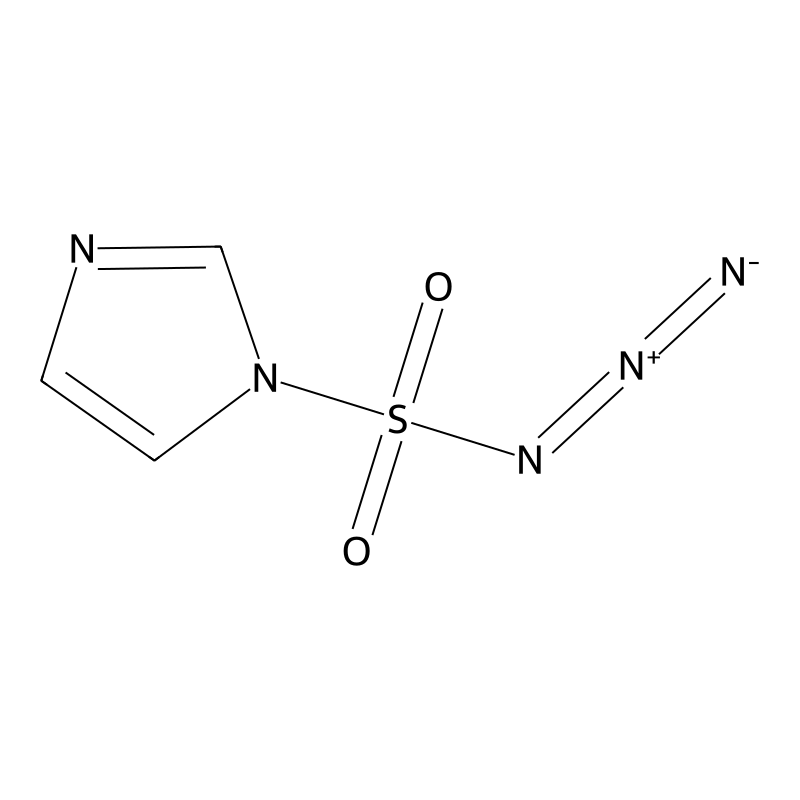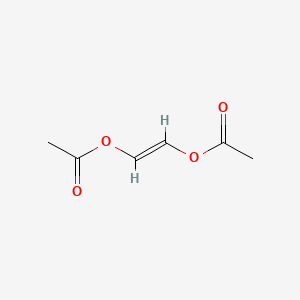Lumateperone
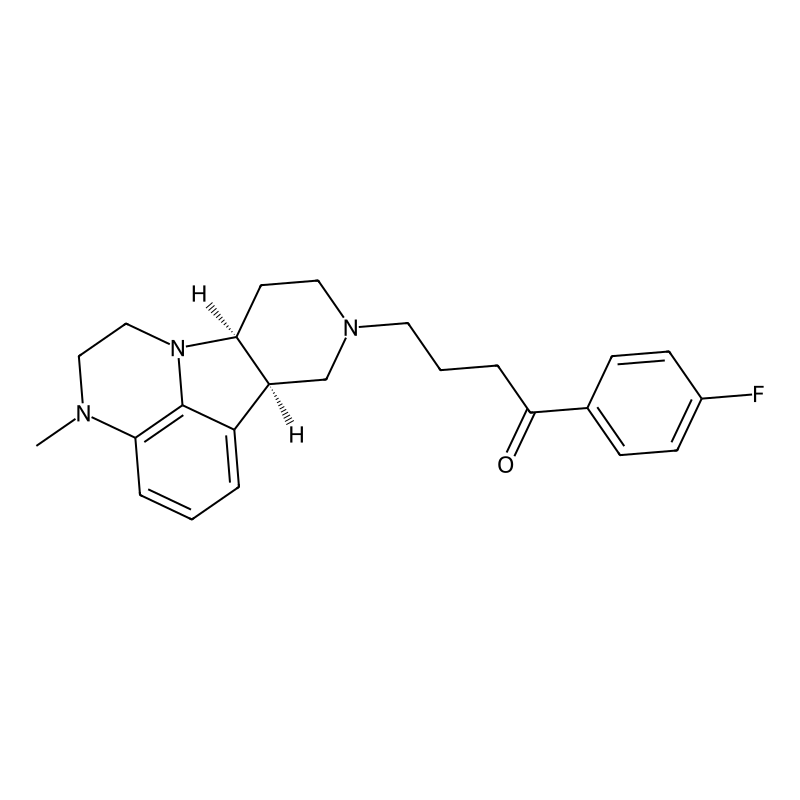
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Schizophrenia:
- Several clinical trials have explored lumateperone's effectiveness in reducing symptoms of schizophrenia in adults. These studies have shown promising results, with lumateperone demonstrating efficacy comparable to other antipsychotic medications [].
- Researchers are also interested in lumateperone's potential for fewer side effects compared to traditional antipsychotics, though more investigation is needed [].
Bipolar Disorder:
- Initial research suggests that lumateperone might be beneficial in treating bipolar depression, either alone or as an add-on therapy to other medications [].
- Studies are ongoing to confirm these findings and determine the long-term safety and efficacy of lumateperone in this context [].
Other Applications:
Lumateperone is a second-generation atypical antipsychotic medication used to treat schizophrenia and bipolar depression []. Developed by Intra-Cellular Therapies and licensed by Bristol-Myers Squibb, it gained FDA approval in the US for schizophrenia in December 2019 and for bipolar depression in December 2021 []. Lumateperone's novel mechanism of action and potential for fewer side effects compared to other antipsychotics have garnered significant interest within the scientific community [].
Molecular Structure Analysis
Lumateperone has a bicyclic structure with a central nitrogen atom. Key features include a chlorophenyl ring and a methoxy group. The specific arrangement of these groups is believed to contribute to its unique pharmacological properties [].
Chemical Reactions Analysis
The detailed synthesis of Lumateperone is a proprietary process. However, scientific research focuses on understanding its metabolic pathways within the body. Studies have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for Lumateperone's metabolism [].
Physical And Chemical Properties Analysis
Lumateperone's mechanism of action is complex and not fully understood. It acts primarily by antagonizing various neurotransmitter receptors. These include:
- Serotonin 5-HT2A receptor: This antagonism is believed to be crucial for its antipsychotic effects [].
- Dopamine D1, D2, and D4 receptors: Lumateperone antagonizes these receptors with lower affinity compared to 5-HT2A, potentially reducing extrapyramidal side effects [].
- Serotonin transporter: Lumateperone moderately inhibits serotonin reuptake, which may contribute to its antidepressant effects [].
Purity
XLogP3
Exact Mass
LogP
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]
Other CAS
Wikipedia
Biological Half Life
Dates
New Drugs 2021, Part 1
Daniel A HussarPMID: 33953097 DOI: 10.1097/01.NURSE.0000731820.54379.9c
Abstract
This article reviews seven drugs recently approved by the FDA, including indications, precautions, adverse reactions, and nursing considerations.A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia
Gretchen L Snyder, Kimberly E Vanover, Robert E Davis, Peng Li, Allen Fienberg, Sharon MatesPMID: 33706936 DOI: 10.1016/bs.apha.2020.09.001
Abstract
Schizophrenia is associated with a tremendous individual and societal burden. The disease is characterized by a complex set of symptoms including psychosis, hallucinations, delusions and related positive symptoms combined with social function deficits, cognitive disturbances and, often, devastating mood disorder, such as comorbid depression. Management of the disease often requires lifelong pharmacotherapy. However, many pharmacotherapies do not improve all symptoms (e.g., social withdrawal, depression, cognitive deficits) and can be associated with intolerable side effects such as weight gain and metabolic disturbances, motor dysfunction and endocrine dysregulation. Lumateperone (ITI-007, CAPLYTA™) is a novel antipsychotic agent, discovered and developed by Intra-Cellular Therapies, Inc. (ITCI) and approved for treatment of schizophrenia in adults in December 2019. Lumateperone simultaneously modulates serotonin, dopamine and glutamate neurotransmission, three key neurotransmitters implicated in schizophrenia. It achieves efficacy with a favorable safety profile. The clinical development program included 20 clinical trials with over 1900 individuals exposed to lumateperone. The program demonstrated the efficacy for lumateperone in two positive well controlled trials in patients with schizophrenia. The unique pharmacology of lumateperone supports the observed benefits across a wide range of symptoms, including social function and depression, and supports its favorable safety profile. Here, we review the discovery of lumateperone's unique biological effects and its clinical actions in the treatment of schizophrenia.Lumateperone: A Novel Antipsychotic for Schizophrenia
Jessica Greenwood, Rucha B Acharya, Valerie Marcellus, Jose A ReyPMID: 32590907 DOI: 10.1177/1060028020936597
Abstract
To provide a concise review of the new Food and Drug Administration (FDA)-approved antipsychotic, lumateperone, for use in schizophrenia.A literature search of PubMed was performed (January 2000 to May 2020) using the following key terms:
, and
. Abstracts from conferences, review articles, clinical trials, and drug monographs were reviewed.
Relevant English-language monographs and studies conducted in humans were considered.
Lumateperone was FDA approved for the treatment of schizophrenia in December 2019 based on 2 published randomized, double-blind, placebo-controlled trials. Lumateperone's pharmacology is consistent with that of other second-generation antipsychotics in that it has a higher affinity for the serotonin (5-HT
) receptors compared with dopamine (D
) receptors but with lower affinities for α-1 and histaminergic receptors. In addition, it serves as a presynaptic dopamine partial agonist, serotonin reuptake inhibitor, and an indirect modulator of glutamatergic systems. Based on the 4-week clinical trials, lumateperone was well tolerated. Most common treatment-emergent adverse events were headache, somnolence, and dizziness.
At this time, lumateperone had a statistically significant reduction in Positive and Negative Syndrome Scale when compared with placebo and was not significantly associated with the extrapyramidal symptoms (EPS) and metabolic adverse effects commonly seen with other antipsychotics.
Lumateperone has the potential to benefit individuals with schizophrenia who are intolerant to the EPSs or metabolic adverse effects of other antipsychotics. However, further head-to-head trials with commercially available antipsychotics are still required to assist in establishing its role in treatment.
Safety and tolerability of lumateperone 42 mg: An open-label antipsychotic switch study in outpatients with stable schizophrenia
Christoph U Correll, Kimberly E Vanover, Robert E Davis, Richard Chen, Andrew Satlin, Sharon MatesPMID: 33453691 DOI: 10.1016/j.schres.2020.12.006
Abstract
Lumateperone is a mechanistically novel agent FDA-approved for the treatment of schizophrenia. Efficacy and favorable tolerability of lumateperone were demonstrated in 2 short-term placebo-controlled studies in patients with schizophrenia. This open-label study investigated the short-term safety/tolerability of lumateperone in outpatients with stable schizophrenia switched from previous antipsychotic treatment.Adult outpatients with stable schizophrenia were switched from previous antipsychotics to lumateperone 42 mg once daily for six weeks, then patients were switched back to previous or another approved antipsychotic for 2 weeks. The primary objective assessed adverse events (AE), vital signs, laboratory tests, and extrapyramidal symptoms (EPS). Schizophrenia symptoms were assessed using the Positive and Negative Syndrome Scale (PANSS).
Among 301 patients switched to lumateperone (study completion=71.2%), treatment-emergent AEs (TEAEs) occurred in 137 patients (45.5%), with 92 (30.6%) experiencing a drug-related TEAE. The most common drug-related TEAEs were somnolence (6.6%), headache (5.3%), and dry mouth (5.3%). Most TEAEs were mild or moderate in severity. EPS-related TEAEs were rare (1.0%). There were significant decreases from previous antipsychotics baseline in total cholesterol (P<.01), low-density lipoprotein cholesterol (P<.05), body weight (P<.01), and prolactin (P<.01); most of these parameters worsened within 2 weeks of resuming other antipsychotic treatment. PANSS Total scores remained stable relative to previous antipsychotics baseline during lumateperone treatment.
In outpatients with stable schizophrenia, lumateperone was well tolerated with low risk of cardiometabolic and EPS adverse effects and stably maintained or improved schizophrenia symptoms. These data further support the safety, tolerability, and effectiveness of lumateperone in patients with schizophrenia.
Effect Size and Blinding in Lumateperone Trial-Reply
Christoph U Correll, Hassan D Lakkis, Kimberly E VanoverPMID: 32320025 DOI: 10.1001/jamapsychiatry.2020.0613
Abstract
Lumateperone: New Drug or Same Old Drug With a New Dress?
Barbara J LimandriPMID: 32463907 DOI: 10.3928/02793695-20200513-01
Abstract
Lumateperone (Caplyta) is a drug recently approved by the U.S. Food and Drug Administration for the treatment of schizophrenia. But is it a new drug with promise, or a similar drug with new wrappings? This drug, similar to other second- and third-generation serotonin dopamine antagonists, is a potent antagonist at higher serotonin 2A receptors as well as brief binding to dopamine 1 and dopamine 2 (D2) receptors, but also has partial agonism at presynaptic D2 and indirect modulation of N-Methyl-D-aspartic acid (NMDA) and alpha-amino-3-hydroxy-5-methyl-isoxazolepropionic acid (AMPA) of the glutamine receptors. The current article reviews the putative effects of this novel mechanism of action on symptoms of schizophrenia as discussed in Phase II and III trials. A case study applies the information to a clinical situation. [Journal of Psychosocial Nursing and Mental Health Services, 58(6), 9-12.].
Evidence on the New Drug Lumateperone (ITI-007) for Psychiatric and Neurological Disorders
Marianna Mazza, Giuseppe Marano, Gianandrea Traversi, Gabriele Sani, Luigi JaniriPMID: 32479249 DOI: 10.2174/1871527319666200601145653
Abstract
Lumateperone (ITI-007) is a tosylate salt with binding affinities to receptors implicated in the therapeutic actions of antipsychotic medications, including the serotonin 5HT2A receptors, dopamine D2 and D1 receptors and the serotonin transporter. It has a unique mechanism of action because it simultaneously modulates serotonin, dopamine, and glutamate neurotransmission, implicated in serious mental illness. It can be considered a multi-target-directed ligand and a multifunctional modulator of serotoninergic system with possible precognitive, antipsychotic, antidepressant and anxiolytic properties. Lumateperone has been investigated as a novel agent for the treatment of schizophrenia, but it represents a new potential option for other psychiatric and neurological diseases, such as behavioural symptoms of dementia or Alzheimer's disease, sleep disturbances, bipolar depression. Besides, it has demonstrated a favourable safety profile without significant extrapyramidal side effects, hyperprolactinemia or changes in cardiometabolic or endocrine factors versus placebo. Additional studies are warranted to confirm and examine the benefit of lumateperone and possible therapeutic targets. This paper is a comprehensive and thorough summary of the most important findings and potential future role of this particular compound in personalized treatments.Effect Size and Blinding in Lumateperone Trial
Brittany M Gouse, Alexander L Chang, Eric G SmithPMID: 32320009 DOI: 10.1001/jamapsychiatry.2020.0610
Abstract
Lumateperone: First Approval
Hannah A BlairPMID: 32060882 DOI: 10.1007/s40265-020-01271-6
Abstract
Lumateperone (Caplyta) is a novel, orally available agent developed by Intra-Cellular Therapies (under a license from Bristol-Myers Squibb) for the treatment of schizophrenia and other neuropsychiatric and neurological disorders. Lumateperone is a first-in-class selective and simultaneous modulator of serotonin, dopamine and glutamate. In December 2019, lumateperone received its first global approval in the USA for the treatment of schizophrenia in adults. The drug is also under clinical development for bipolar depression, behavioural disorders associated with dementia and Alzheimer's disease, sleep maintenance insomnia and major depressive disorders. This article summarizes the milestones in the development of lumateperone leading to this first approval for the treatment of schizophrenia.
Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial
Christoph U Correll, Robert E Davis, Michal Weingart, Jelena Saillard, Cedric O'Gorman, John M Kane, Jeffrey A Lieberman, Carol A Tamminga, Sharon Mates, Kimberly E VanoverPMID: 31913424 DOI: 10.1001/jamapsychiatry.2019.4379
Abstract
Individuals living with schizophrenia are affected by cardiometabolic, endocrine, and motor adverse effects of current antipsychotic medications. Lumateperone is a serotonin, dopamine, and glutamate modulator with the potential to treat schizophrenia with few adverse effects.To examine the efficacy and safety of lumateperone for the short-term treatment of schizophrenia.
This randomized, double-blind, placebo-controlled, phase 3 clinical trial was conducted from November 13, 2014, to July 20, 2015, with data analyses performed from August 13 to September 15, 2015. Patients with schizophrenia who were aged 18 to 60 years and were experiencing an acute exacerbation of psychosis were enrolled from 12 clinical sites in the United States.
Patients were randomized 1:1:1 (150 patients in each arm) to receive lumateperone tosylate, 60 mg; lumateperone tosylate, 40 mg (equivalent to 42 or 28 mg, respectively, of the active moiety lumateperone); or placebo once daily for 4 weeks.
The prespecified primary efficacy end point was mean change from baseline to day 28 in the Positive and Negative Syndrome Scale (PANSS) total score vs placebo. The key secondary efficacy measure was the Clinical Global Impression-Severity of Illness (CGI-S) score. The PANSS subscale scores, social function, safety, and tolerability were also assessed.
The study comprised 450 patients (mean [SD] age, 42.4 [10.2] years; 346 [77.1%] male; mean [SD] baseline PANSS score, 89.8 [10.3]; mean [SD] baseline CGI-S score, 4.8 [0.6]). In the prespecified modified intent-to-treat efficacy analysis (n = 435), 42 mg of lumateperone met the primary and key secondary efficacy objectives, demonstrating a statistically significant improvement vs placebo from baseline to day 28 on the PANSS total score (least-squares mean difference [LSMD], -4.2; 95% CI, -7.8 to -0.6; P = .02; effect size [ES], -0.3) and the CGI-S (LSMD, -0.3; 95% CI, -0.5 to -0.1; P = .003; ES, -0.4). For 28 mg of lumateperone, the LSMD from baseline to day 28 was -2.6 (95% CI, -6.2 to 1.1; P = .16; ES, -0.2) on the PANSS total score and -0.2 (95% CI, -0.5 to 0.0; P = .02; ES, -0.3) on the CGI-S. Both lumateperone doses were well tolerated without clinically significant treatment-emergent motor adverse effects or changes in cardiometabolic or endocrine factors vs placebo.
Lumateperone demonstrated efficacy for improving the symptoms of schizophrenia and had a favorable safety profile.
ClinicalTrials.gov identifier:
.
